molecular formula C11H12N2O2 B2360634 2-Amino-3-(1H-indol-4-YL)propanoic acid CAS No. 1259990-82-3

2-Amino-3-(1H-indol-4-YL)propanoic acid

Cat. No.: B2360634
CAS No.: 1259990-82-3
M. Wt: 204.229
InChI Key: DSEIRMIVNPCUSR-UHFFFAOYSA-N
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Description

2-Amino-3-(1H-indol-4-YL)propanoic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is structurally related to tryptophan, an essential amino acid, and plays a crucial role in various biological processes .

Mechanism of Action

Target of Action

2-Amino-3-(1H-indol-4-YL)propanoic acid, also known as 3-(1H-indol-4-yl)alanine , is a derivative of indole, a heterocyclic compound. Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may interact with various targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound influences multiple pathways

Result of Action

Given the diverse biological activities of indole derivatives , it is likely that this compound exerts a range of effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification processes such as crystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(1H-indol-4-YL)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indole derivatives, which have significant biological and pharmacological activities .

Scientific Research Applications

2-Amino-3-(1H-indol-4-YL)propanoic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-3-(1H-indol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)6-7-2-1-3-10-8(7)4-5-13-10/h1-5,9,13H,6,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEIRMIVNPCUSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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